molecular formula C52H54F4O12S3 B15290547 [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]trisulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]trisulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

Cat. No.: B15290547
M. Wt: 1043.2 g/mol
InChI Key: LIZOMBKWJBAHDV-GWXUPBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]trisulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate” is a complex organic molecule with multiple functional groups This compound is characterized by its intricate structure, which includes fluorine atoms, hydroxyl groups, and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the introduction of fluorine atoms, the formation of furan rings, and the attachment of hydroxyl groups. Each step would require specific reagents and conditions, such as:

    Fluorination: Using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Furan Ring Formation: Utilizing methods like the Paal-Knorr synthesis.

    Hydroxyl Group Introduction: Employing oxidation reactions with reagents like pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production of such complex compounds would involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Using reagents like PCC or Jones reagent.

    Reduction: Employing reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Utilizing nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would produce alcohols.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving fluorinated compounds.

    Medicine: Potential use as a drug candidate or in drug delivery systems.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might interact with enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms could enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-yl] furan-2-carboxylate
  • [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-yl]

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, such as the presence of multiple fluorine atoms and furan rings. These features could confer unique chemical properties, such as increased stability or enhanced reactivity.

Properties

Molecular Formula

C52H54F4O12S3

Molecular Weight

1043.2 g/mol

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]trisulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

InChI

InChI=1S/C52H54F4O12S3/c1-25-17-29-31-21-35(53)33-19-27(57)11-13-45(33,3)49(31,55)39(59)23-47(29,5)51(25,67-41(61)37-9-7-15-65-37)43(63)69-71-70-44(64)52(68-42(62)38-10-8-16-66-38)26(2)18-30-32-22-36(54)34-20-28(58)12-14-46(34,4)50(32,56)40(60)24-48(30,52)6/h7-16,19-20,25-26,29-32,35-36,39-40,59-60H,17-18,21-24H2,1-6H3/t25-,26-,29+,30+,31+,32+,35+,36+,39+,40+,45+,46+,47+,48+,49+,50+,51+,52+/m1/s1

InChI Key

LIZOMBKWJBAHDV-GWXUPBQESA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SSSC(=O)[C@]5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6C[C@@H](C8=CC(=O)C=C[C@@]87C)F)F)O)C)C)OC(=O)C9=CC=CO9)OC(=O)C1=CC=CO1)C)O)F)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SSSC(=O)C5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)OC(=O)C9=CC=CO9)OC(=O)C1=CC=CO1)C)O)F)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.